This article provides a comprehensive overview of the compound N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide, focusing on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide can be synthesized through a multi-step chemical reaction process. The synthesis typically involves the following steps:
An example of a specific reaction pathway is detailed in a study where cesium carbonate and palladium catalysts were employed to facilitate the formation of the oxazolidinone structure, followed by acetamide formation through subsequent reactions .
The molecular formula of N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide is C₁₆H₂₁FN₄O₃, with a molecular weight of 336.36 g/mol.
The InChI Key for this compound is DSRPYQXHWUDRBP-ZDUSSCGKSA-N, which can be used for database searches to obtain further information about its structure and properties .
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its pharmacological properties or to explore new derivatives with varied biological activities .
The mechanism of action for N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide primarily involves its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds with oxazolidinone structures often exhibit significant antibacterial activity due to their ability to disrupt bacterial protein synthesis .
The physical and chemical properties of N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide are critical for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 336.36 g/mol |
Melting Point | 201–222 °C |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition) | 0.97 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
These properties suggest that the compound has favorable solubility characteristics for drug formulation and potential bioavailability .
N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide has several scientific applications:
N-[[3-(3-Fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl]methyl]acetamide is a synthetically derived oxazolidinone compound with the systematic IUPAC name N-[[(5S)-3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide. This molecule is registered under CAS number 154590-66-6 and has a molecular formula of C₁₆H₂₁FN₄O₃, corresponding to a molecular weight of 336.36 g/mol [2] [3]. It is characterized by the presence of a chiral center at the C5 position of the oxazolidinone ring, necessitating specific stereochemical notation in its nomenclature. The compound is frequently referenced in scientific literature by several synonyms, including (S)-N-((3-(3-fluoro-4-(piperazin-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide and CHEMBL1651124 [2] [4]. Its unique chemical identity is further encapsulated by identifiers such as PubChem CID 10520848 [1], InChIKey (DSRPYQXHWUDRBP-ZDUSSCGKSA-N) [3], and MDL number MFCD18089805 [4].
Table 1: Core Identification Data for N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide
Identifier Type | Value |
---|---|
CAS Registry Number | 154590-66-6 |
Molecular Formula | C₁₆H₂₁FN₄O₃ |
Systematic IUPAC Name | N-[[(5S)-3-(3-fluoro-4-piperazin-1-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Molecular Weight | 336.36 g/mol |
PubChem CID | 10520848 |
InChIKey | DSRPYQXHWUDRBP-ZDUSSCGKSA-N |
MDL Number | MFCD18089805 |
Common Synonyms | CHEMBL1651124; CTK4C8340; AKOS015924505 |
The molecular architecture of this compound integrates three pharmacologically significant moieties: 1) A fluorinated aryl ring providing electronic modulation, 2) A piperazine group enhancing solubility and enabling hydrogen bonding interactions, and 3) An acetylated oxazolidinone core responsible for the primary biological activity. The absolute (S)-configuration at the C5 position of the oxazolidinone ring is stereochemically critical, as evidenced by the explicit stereodescriptor in both its IUPAC name and SMILES representation (CC(NC[C@H]1CN(C2=CC=C(N3CCNCC3)C(F)=C2)C(O1)=O) [3] [4]. This chiral center governs spatial orientation essential for target binding, with the (S)-enantiomer demonstrating superior pharmacological activity over its (R)-counterpart—a well-documented structure-activity relationship in oxazolidinone antibiotics [3].
Computational analyses reveal key physicochemical properties underpinning its bioavailability and target engagement: A topological polar surface area (TPSA) of 73.91 Ų suggests moderate membrane permeability, while calculated LogP values (consensus 0.97) indicate balanced lipophilicity [3]. The molecule functions as both a hydrogen bond donor (2 sites) and acceptor (5–6 sites), enabling complex interactions with biological targets. X-ray crystallography studies of analogous oxazolidinones confirm that the oxazolidinone carbonyl and the fluorine atom participate in critical hydrogen-bonding networks with ribosomal RNA targets. The piperazine substituent adopts a chair conformation, positioning its equatorial nitrogen for potential salt bridge formation—a feature exploited to optimize pharmacokinetic properties relative to morpholine-containing analogs like linezolid [7] [8].
Table 2: Computed Physicochemical and Stereochemical Properties
Property | Value | Significance |
---|---|---|
Stereochemical Configuration | (S) at C5 | Critical for target binding and antibiotic activity |
Topological Polar Surface Area (TPSA) | 73.91 Ų | Predicts moderate cell permeability |
Consensus LogP | 0.97 | Balanced lipophilicity for bioavailability |
Hydrogen Bond Donors | 2 | Enables interactions with ribosomal targets |
Hydrogen Bond Acceptors | 5–6 | Facilitates solubility and target binding |
Rotatable Bonds | 4–5 | Influences conformational flexibility |
Chiral Centers | 1 | Dictates enantiomer-specific bioactivity |
This piperazinyl oxazolidinone derivative emerged from systematic structure-activity relationship (SAR) campaigns aimed at overcoming limitations of first-generation oxazolidinone antibiotics. The prototypical oxazolidinone, linezolid (CAS 165800-03-3), contains a morpholine moiety and received FDA approval in 2000 for resistant Gram-positive infections [7] [8]. However, the therapeutic constraints of linezolid—particularly its reversible myelosuppression and bacteriostatic activity—prompted investigations into piperazine-based analogs. The piperazine substitution at the 4-position of the fluorophenyl ring (replacing linezolid’s morpholine) represented a strategic maneuver to enhance molecular flexibility, improve water solubility, and modulate electron distribution at the binding interface [2] [6].
Early synthetic routes to CAS 154590-66-6 were disclosed in seminal medicinal chemistry publications. A 2006 Tetrahedron Letters report detailed a convergent synthesis commencing from (S)-5-(aminomethyl)-3-(3-fluoro-4-(piperazin-1-yl)phenyl)oxazolidin-2-one (CAS 154590-65-5), which underwent N-acetylation to yield the target compound [2]. Alternative pathways utilized 1,2-difluoro-4-nitrobenzene (CAS 369-34-6) as the aromatic precursor, introducing the piperazine moiety via nucleophilic aromatic substitution prior to oxazolidinone ring formation [2]. These synthetic innovations enabled rapid analog generation, culminating in several patented derivatives between 2011–2017 (WO2011/37731, CN107033095) that claimed improved antibacterial spectra and reduced toxicity profiles relative to linezolid [2]. The compound’s significance extends beyond direct therapeutic applications—it serves as a key intermediate for advanced derivatives like the antibacterial agent CAS 444335-14-2, synthesized via downstream modifications documented in Bioorganic and Medicinal Chemistry Letters (2003) [2].
The transition from morpholine to piperazine exemplifies modern medicinal chemistry strategies where subtle heterocyclic modifications profoundly impact pharmacological behavior. Piperazine’s additional nitrogen atom provides a protonation site across physiological pH ranges, potentially altering tissue distribution and ribosomal binding kinetics. This molecular evolution underscores the compound’s role as both a pharmacological tool and a stepping stone toward next-generation oxazolidinones addressing multidrug-resistant pathogens.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7